molecular formula C29H33O16P B1684456 Etoposide phosphate CAS No. 117091-64-2

Etoposide phosphate

Cat. No.: B1684456
CAS No.: 117091-64-2
M. Wt: 668.5 g/mol
InChI Key: LIQODXNTTZAGID-GDAYZDJCSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Etopophos is synthesized from etoposide, which is a semi-synthetic derivative of podophyllotoxin. The synthesis involves the esterification of etoposide with phosphoric acid to form etoposide phosphate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced by reacting etoposide with phosphoric acid in the presence of a catalyst. The resulting product is then purified and lyophilized to obtain a sterile powder for intravenous infusion . The water solubility of this compound makes it suitable for intravenous administration, reducing the risk of precipitation during infusion .

Chemical Reactions Analysis

Types of Reactions: Etopophos undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the hydrolysis of the phosphate ester bond to release the active etoposide molecule .

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions are used to hydrolyze etoposide phosphate to etoposide.

    Oxidation and Reduction: These reactions can occur under specific conditions, such as the presence of oxidizing or reducing agents.

Major Products Formed: The major product formed from the hydrolysis of this compound is etoposide, which is the active compound responsible for its therapeutic effects .

Comparison with Similar Compounds

  • Carboplatin
  • Fluorouracil
  • Teniposide (another podophyllotoxin derivative)
  • Doxorubicin (a topoisomerase II inhibitor)

Etopophos stands out for its specific targeting of DNA topoisomerase II and its effectiveness in combination chemotherapy regimens .

Properties

CAS No.

117091-64-2

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1

InChI Key

LIQODXNTTZAGID-GDAYZDJCSA-N

Isomeric SMILES

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Appearance

Solid powder

Pictograms

Flammable; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMY 40481-30
BMY-40481
BMY-40481-30
Etophos
Etopofos
Etopophos
etoposide phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etoposide phosphate
Reactant of Route 2
Reactant of Route 2
Etoposide phosphate
Reactant of Route 3
Etoposide phosphate
Reactant of Route 4
Etoposide phosphate
Reactant of Route 5
Etoposide phosphate
Reactant of Route 6
Etoposide phosphate

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